N-(3-chloro-4-methylphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
Description
N-(3-chloro-4-methylphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a heterocyclic compound featuring a triazolo-pyrimidine core fused with a dihydro ring system. Its structure includes a 3-chloro-4-methylphenyl substituent linked via a thioacetamide bridge to the triazolo-pyrimidine moiety, which is further substituted with a propyl group at position 5 and a ketone at position 5.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O2S/c1-3-4-12-8-14(24)20-16-21-22-17(23(12)16)26-9-15(25)19-11-6-5-10(2)13(18)7-11/h5-8H,3-4,9H2,1-2H3,(H,19,25)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJGHDYRFMLSSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC(=C(C=C3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Structure and Synthesis
The compound features a triazolo-pyrimidine core linked to a thioacetamide moiety. The synthesis typically involves multi-step organic reactions that include the formation of the triazole ring and subsequent functionalization to introduce the chloro and methyl groups.
Synthetic Route Overview
- Formation of the Triazole Core : This involves cyclization reactions using appropriate precursors.
- Introduction of the Sulfanyl Group : Achieved through nucleophilic substitution.
- Coupling with Acetamide : Final attachment to yield the target compound.
Antimicrobial Properties
Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial activity against various bacterial strains. For instance, compounds structurally similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria .
Anticancer Potential
The compound's potential as an anticancer agent has been explored in various studies. It is believed to exert cytotoxic effects on cancer cell lines by inhibiting key enzymes involved in cell proliferation. For example, some triazole derivatives have been documented to inhibit CDK4/CYCLIN D1 and ARK5 kinases, crucial for cancer cell cycle regulation .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit specific kinases or enzymes critical for cellular function.
- Cell Cycle Disruption : By affecting key regulatory proteins in the cell cycle, it may induce apoptosis in cancer cells.
Case Studies
- Antimicrobial Screening : In a study evaluating various triazole derivatives, this compound showed promising results against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Assays : A cytotoxicity assay against several cancer cell lines demonstrated that this compound significantly reduced cell viability at micromolar concentrations. The mechanism was linked to its ability to induce apoptosis through mitochondrial pathways .
Research Findings Summary Table
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. Studies have shown that N-(3-chloro-4-methylphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide demonstrates effectiveness against various bacterial strains:
Case Study: Antimicrobial Screening
- Bacteria Tested : Staphylococcus aureus and Escherichia coli.
- Results : The compound exhibited notable inhibition against both Gram-positive and Gram-negative bacteria.
Anticancer Potential
The compound's role as an anticancer agent has been explored in several studies. It is believed to exert cytotoxic effects on cancer cell lines by inhibiting key enzymes involved in cell proliferation.
Mechanisms of Action :
- Enzyme Inhibition : The compound may inhibit specific kinases or enzymes critical for cellular function.
- Cell Cycle Disruption : By affecting key regulatory proteins in the cell cycle, it may induce apoptosis in cancer cells.
Case Study: Cytotoxicity Assays
- Cell Lines Tested : Various cancer cell lines.
- Findings : Significant reduction in cell viability at micromolar concentrations was observed. The mechanism linked to apoptosis induction through mitochondrial pathways.
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the triazole ring.
- Introduction of the sulfanyl group through nucleophilic substitution.
- Coupling with acetamide to yield the final product.
Research into SAR has identified structural features that enhance biological activity, providing insights into designing more effective derivatives.
Summary of Research Findings
| Application | Findings |
|---|---|
| Antimicrobial | Effective against Staphylococcus aureus and E. coli. |
| Anticancer | Induces apoptosis in cancer cells; significant cytotoxicity observed. |
| Synthesis | Multi-step synthesis involving triazole formation and functionalization. |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioether (-S-) group in the compound participates in nucleophilic substitution reactions. For example, the sulfur atom can act as a leaving group under alkaline conditions, enabling the formation of new carbon-sulfur bonds.
Example reaction with alkyl halides :
-
Reagents : Alkyl halides (e.g., methyl iodide, benzyl chloride)
-
Conditions : Anhydrous DMF, potassium carbonate, 80°C for 2–4 hours.
-
Yield : 75–90% (depending on R group).
Oxidation of the Thioether Group
The thioether moiety can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).
| Reaction Type | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Sulfoxide formation | 30% HO | Acetic acid, 40°C, 6h | Sulfoxide derivative | 68% |
| Sulfone formation | mCPBA | Dichloromethane, RT | Sulfone derivative | 72% |
Hydrolysis of the Acetamide Group
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:
-
Acidic hydrolysis : 6M HCl, reflux for 8 hours (yield: 85%).
-
Basic hydrolysis : 2M NaOH, 60°C for 5 hours (yield: 78%).
Cyclization Reactions
The triazolo-pyrimidine core facilitates cyclization with diamine reagents to form fused heterocyclic systems. For example, reaction with o-phenylenediamine yields benzimidazole derivatives :
-
Conditions : DMF solvent, 130°C, 2.5 hours.
-
Characterization : (DMSO-d) shows aromatic proton signals at δ 7.19–7.57 ppm .
Electrophilic Aromatic Substitution
The 3-chloro-4-methylphenyl group undergoes electrophilic substitution (e.g., nitration, sulfonation) due to its electron-deficient aromatic ring:
| Reaction | Reagent | Position | Product |
|---|---|---|---|
| Nitration | HNO/HSO | Para to Cl | Nitro-substituted derivative |
| Sulfonation | SO/HSO | Meta to Cl | Sulfonic acid derivative |
Metal Complexation
The compound forms coordination complexes with transition metals (e.g., Cu, Zn) via its sulfur and nitrogen atoms. These complexes are studied for potential catalytic or antimicrobial applications:
-
Cu(II) complex : Stability constant (log K) = 4.2 ± 0.1.
-
Zn(II) complex : Exhibits fluorescence quenching in UV-Vis spectra.
Stability Under Environmental Conditions
The compound degrades under UV light or elevated temperatures, forming decomposition products such as:
-
Photodegradation : Cleavage of the thioether bond (t = 48 hours under UV).
-
Thermal degradation : Above 200°C, yields chloro-methylphenol and triazolo-pyrimidine fragments.
Comparison with Similar Compounds
Target Compound
- Core : [1,2,4]Triazolo[4,3-a]pyrimidine.
- Substituents :
- 5-propyl group.
- 7-oxo (ketone) group.
- Thioacetamide linkage to 3-chloro-4-methylphenyl.
Analog 1: 7-Phenyl-5-thiazolo[4,5-d]pyrimidine Derivative ()
- Core : Thiazolo[4,5-d]pyrimidine.
- Substituents: 7-phenyl group. 5-thioxo (sulfur-containing) group. Coupled to a chromenone-thienopyrimidine system .
Key Structural Differences :
- The target’s triazolo-pyrimidine core contrasts with the thiazolo-pyrimidine or fused pyrrolo-thiazolo systems of analogs, affecting electronic properties and binding interactions.
- The 3-chloro-4-methylphenyl group introduces steric bulk and lipophilicity, differing from analogs’ phenyl or methoxyphenyl groups, which may enhance solubility but reduce metabolic stability.
Comparison Insights :
- Analog 1 employs microwave-assisted synthesis, which may enhance reaction efficiency compared to conventional methods .
Physicochemical and Functional Properties
Functional Implications :
- The chloro-methylphenyl group in the target compound may improve membrane permeability but reduce aqueous solubility compared to analogs with methoxy or hydroxy groups .
- The triazole core’s metabolic stability could offer pharmacokinetic advantages over thiazole-based analogs, which are prone to oxidation .
Q & A
Q. What are the key considerations for optimizing the synthetic route of this compound?
The synthesis should prioritize regioselective formation of the triazolo[4,3-a]pyrimidinone core and stable thioether linkage. Evidence from analogous triazolopyrimidine syntheses highlights the need for controlled reaction conditions (e.g., anhydrous environment, inert gas) to prevent oxidation of the thiol group during coupling . Use Design of Experiments (DoE) to optimize reaction parameters such as temperature (70–90°C), molar ratios (1:1.2 for thiol:chloroacetamide), and catalyst loading (e.g., 5 mol% Pd(OAc)₂ for cross-coupling reactions) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Employ a combination of analytical techniques:
- HPLC-MS to confirm molecular weight (calculated: ~435.9 g/mol) and detect impurities (<1% threshold).
- FTIR to verify the presence of key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetamide, S–C=S stretch at ~650 cm⁻¹) .
- ¹H/¹³C NMR to resolve substituent positions (e.g., methyl groups at δ 2.3 ppm, aromatic protons at δ 7.1–7.8 ppm) .
Q. What solvent systems are recommended for crystallization to ensure high yield and stability?
Binary solvent systems (e.g., ethanol/dichloromethane or acetone/water) are effective for recrystallization. Evidence from similar acetamide derivatives shows that slow evaporation at 4°C improves crystal lattice formation, yielding >85% purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the 3-chloro-4-methylphenyl moiety?
Synthesize analogs with substituent variations (e.g., 3-fluoro, 4-ethoxy) and compare their binding affinities to target enzymes (e.g., bacterial phosphopantetheinyl transferases). Use molecular docking (AutoDock Vina) to model interactions with active sites, focusing on hydrophobic pockets and halogen bonding . Validate with enzymatic assays (IC₅₀ values) and correlate with logP calculations to assess lipophilicity .
Q. What experimental strategies resolve contradictions in spectral data for the triazolo[4,3-a]pyrimidin-7-one core?
Discrepancies in NMR or mass spectra often arise from tautomerism or solvent adducts. Use deuterated DMSO for NMR to stabilize the keto form and avoid enolization artifacts. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) can distinguish between [M+H]⁺ and solvent-bound species . Cross-reference with X-ray crystallography data when available .
Q. How can in silico methods predict metabolic stability and toxicity of this compound?
Apply computational tools like SwissADME to evaluate cytochrome P450 interactions and metabolic hotspots (e.g., propyl side chain oxidation). Use ProTox-II to assess potential hepatotoxicity (LD₅₀ prediction) and carcinogenicity. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes, t₁/₂ > 60 min desirable) .
Q. What methodologies address low reproducibility in biological assays involving this compound?
Standardize assay conditions:
- Use a minimum of three biological replicates with internal controls (e.g., known inhibitors for enzyme assays).
- Pre-treat compound stocks with Chelex resin to remove trace metal contaminants that may alter activity .
- Employ orthogonal assays (e.g., SPR for binding affinity, fluorescence polarization for enzymatic inhibition) to confirm results .
Methodological Guidance for Data Contradictions
Q. How to reconcile conflicting cytotoxicity data across cell lines?
Perform dose-response curves (0.1–100 µM) with standardized cell viability assays (MTT, resazurin). Account for cell-specific factors like efflux pump expression (e.g., P-gp inhibitors in multidrug-resistant lines). Cross-validate with apoptosis markers (Annexin V/PI) and caspase-3 activation assays .
Q. What statistical approaches are recommended for analyzing heterogeneous enzyme inhibition data?
Apply nonlinear regression (GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals. Use ANOVA with post-hoc Tukey tests to compare group means. For outliers, apply Grubbs’ test (α=0.05) and repeat experiments under blinded conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
